2-Methyl-3-octylmaleic Anhydride-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-octylmaleic anhydride-d3 is a deuterium-labeled compound with the molecular formula C13H17D3O3 and a molecular weight of 227.31 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
The synthesis of 2-Methyl-3-octylmaleic anhydride-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
2-Methyl-3-octylmaleic anhydride-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-octylmaleic anhydride-d3 has a wide range of scientific research applications, including:
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: Utilized in the development of diagnostic tools and imaging agents for various diseases.
Industry: Applied in the synthesis of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-octylmaleic anhydride-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This enables researchers to study the detailed mechanisms of metabolic processes and the effects of various treatments.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-octylmaleic anhydride-d3 can be compared with other similar compounds, such as:
2-Methyl-3-octylmaleic anhydride: The non-deuterated version of the compound, which lacks the isotopic labeling.
3-Octyl-4-methylmaleic anhydride: A structurally similar compound with different alkyl chain lengths.
2-Methyl-3-hexylmaleic anhydride: Another structurally similar compound with a shorter alkyl chain.
Eigenschaften
CAS-Nummer |
1346605-00-2 |
---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
227.318 |
IUPAC-Name |
3-octyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-10(2)12(14)16-13(11)15/h3-9H2,1-2H3/i2D3 |
InChI-Schlüssel |
IJVQISVXVMUJOR-BMSJAHLVSA-N |
SMILES |
CCCCCCCCC1=C(C(=O)OC1=O)C |
Synonyme |
3-(Methyl-d3)-4-octyl-2,5-furandione; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.